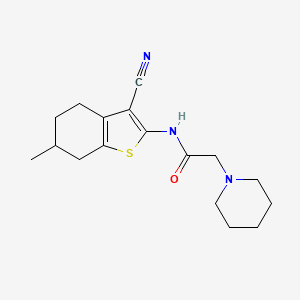

N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-(1-piperidinyl)acetamide

Description

N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-(1-piperidinyl)acetamide (CAS: 333762-97-3) is a bicyclic thiophene derivative featuring a tetrahydrobenzothiophene core substituted with a cyano group at position 3 and a methyl group at position 6. The acetamide moiety at position 2 is further functionalized with a piperidinyl group. This structure combines aromatic, heterocyclic, and aliphatic components, making it a versatile scaffold for medicinal chemistry and materials science. The compound’s synthesis likely involves condensation reactions between cyano-substituted tetrahydrobenzothiophene precursors and piperidine-containing acetamide intermediates, as suggested by analogous methods in cyanoacetamide synthesis (e.g., ethanol-mediated reactions with piperidine) .

Properties

IUPAC Name |

N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-piperidin-1-ylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23N3OS/c1-12-5-6-13-14(10-18)17(22-15(13)9-12)19-16(21)11-20-7-3-2-4-8-20/h12H,2-9,11H2,1H3,(H,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDSZPPMFQBAXBJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2=C(C1)SC(=C2C#N)NC(=O)CN3CCCCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-(1-piperidinyl)acetamide is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, focusing on its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following molecular formula:

- Molecular Formula : C₁₈H₁₈N₄O₂S

- Molecular Weight : 354.48 g/mol

The structural representation can be summarized as follows:

| Property | Value |

|---|---|

| InChI Key | FSHDWULWCNCPFV-UHFFFAOYSA-N |

| SMILES | CC1=CC=CC=C1OCC(=O)NC2=C(C3=C(S2)CCCC3)C#N |

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The synthesis pathway usually includes the formation of the benzothiophene core followed by the introduction of the piperidine and acetamide groups through condensation reactions.

Anti-inflammatory Activity

Recent studies have highlighted the compound's potential as a selective 5-lipoxygenase (5-LOX) inhibitor. This enzyme plays a crucial role in the inflammatory response by catalyzing the production of leukotrienes. In silico docking studies suggest that this compound exhibits significant binding affinity to 5-LOX, with calculated binding energies indicating a strong interaction that could lead to anti-inflammatory effects without the cardiotoxicity associated with COX inhibitors .

Anticancer Potential

The selectivity for 5-LOX over COX enzymes positions this compound as a candidate for further exploration in anticancer therapies. The inhibition of leukotriene synthesis may contribute to reduced tumor growth and metastasis in various cancer models. Preliminary studies suggest that compounds with similar structures have demonstrated anticancer properties through modulation of inflammatory pathways .

In Silico Studies

A study published in Molecular Bank reported that this compound showed promising results in computational models predicting its interaction with 5-LOX. The study utilized molecular docking techniques to elucidate binding interactions and suggested further optimization for enhanced efficacy .

Experimental Validation

Experimental validation of the compound's biological activity is still in early stages. However, related compounds have shown significant anti-inflammatory effects in vitro and in vivo. For example, derivatives with similar structural motifs have been tested for their ability to reduce inflammation markers in animal models .

Scientific Research Applications

Chemical Properties and Structure

The compound has the molecular formula with a molecular weight of approximately 439.58 g/mol. Its unique structure incorporates a benzothiophene moiety, which is known for its biological activity, including anti-inflammatory and anticancer properties .

Anti-inflammatory Activity

Research indicates that derivatives of benzothiophene compounds exhibit anti-inflammatory effects. In silico studies have demonstrated that N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-(1-piperidinyl)acetamide may act as a 5-lipoxygenase (5-LOX) inhibitor. This enzyme plays a crucial role in the inflammatory response, making this compound a potential candidate for treating inflammatory diseases .

Antitumor Properties

The compound has been evaluated for its antitumor activity. Studies suggest that it can inhibit the proliferation of cancer cells through various mechanisms, including apoptosis induction and cell cycle arrest. The structural features of benzothiophene derivatives contribute to their effectiveness against different cancer types .

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The synthetic pathways allow for the introduction of various substituents to optimize biological activity and selectivity.

| Synthesis Step | Reagents | Conditions | Yield |

|---|---|---|---|

| Step 1 | 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene + carbon disulfide | Reflux in ethanol | 68% |

| Step 2 | Potassium hydroxide + chloroacetyl chloride | One-pot reaction | 74% |

Case Study 1: Anti-inflammatory Potential

A study conducted on a series of benzothiophene derivatives demonstrated their ability to inhibit the activity of 5-lipoxygenase. Among these compounds, this compound showed promising results with an IC50 value indicating significant potency compared to standard anti-inflammatory drugs .

Case Study 2: Anticancer Activity

In vitro tests on human cancer cell lines revealed that the compound effectively reduced cell viability in a dose-dependent manner. Mechanistic studies indicated that it induces apoptosis through caspase activation pathways . Further research is warranted to evaluate its efficacy in vivo.

Chemical Reactions Analysis

Synthetic Routes

The compound is synthesized via amide coupling between 2-amino-3-cyano-6-methyl-4,5,6,7-tetrahydrobenzothiophene and 2-(piperidin-1-yl)acetic acid derivatives. Key methods include:

-

Carbodiimide-Mediated Coupling :

Using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or 1,1′-carbonyldiimidazole (CDI) in dimethyl sulfoxide (DMSO) or dichloromethane (DCM) at 0–25°C (reaction yield: 75–92%) . -

HATU Activation :

Employing hexafluorophosphate azabenzotriazole tetramethyl uronium (HATU) with N,N-diisopropylethylamine (DIPEA) in acetonitrile (rt, 4 h; yield: 88%) .

Substituent Modifications

-

Piperidine Ring Functionalization :

The piperidinyl group undergoes alkylation or acylation at the nitrogen atom. For example, treatment with methyl iodide in THF forms N-methylpiperidinium derivatives (isolated as iodides) . -

Cyano Group Reactivity :

The nitrile moiety participates in nucleophilic additions (e.g., with hydroxylamine to form amidoximes) or reductions (e.g., LiAlH₄ to yield aminomethyl derivatives) .

Electrophilic Substitution

-

Halogenation :

Bromination with N-bromosuccinimide (NBS) in CCl₄ introduces bromine at the 5-position of the tetrahydrobenzothiophene ring (60% yield) . -

Sulfonation :

Reaction with chlorosulfonic acid produces sulfonated derivatives at the 4-position, which are precursors to sulfonamide analogs .

Oxidation and Reduction

-

Oxidation :

The tetrahydrobenzothiophene ring is oxidized to dihydrobenzothiophene-1,1-dioxide using mCPBA (meta-chloroperbenzoic acid) in CH₂Cl₂ . -

Reduction :

Catalytic hydrogenation (H₂/Pd-C) reduces the cyano group to an aminomethyl group without affecting the benzothiophene core .

Mechanistic Insights

Comparison with Similar Compounds

The structural and functional attributes of N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-(1-piperidinyl)acetamide are compared below with five closely related derivatives.

Structural and Functional Comparisons

Table 1: Comparative Analysis of Structural Features

Physicochemical Properties

- Molecular Weight and Density : The target compound (337.47 g/mol) is lighter than analogs with bulkier substituents, such as the pyridinylsulfanyl derivative (504.57 g/mol) . Density predictions for the latter (1.53 g/cm³) suggest higher compactness compared to the target compound, though exact data for the latter are unavailable.

- Boiling Points : The pyridinylsulfanyl analog has a predicted boiling point of 722.5°C , likely due to its extended conjugated system and polar sulfanyl group.

Functional Group Impact

- Sulfanyl vs. Piperidinyl : Sulfanyl groups (e.g., in 445383-45-9) increase hydrophobicity and π-stacking ability, whereas piperidinyl groups improve solubility and basicity.

- Trifluoromethyl Groups : In 445383-45-9 and 325739-76-2, these groups enhance metabolic stability and lipophilicity .

Q & A

Q. What are the key considerations for optimizing synthetic routes to achieve high yields of N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-(1-piperidinyl)acetamide?

- Methodological Answer : Synthesis optimization should focus on reaction conditions such as temperature, solvent choice, and catalyst selection. For example, substitution reactions under alkaline conditions (e.g., using K₂CO₃) and reduction steps with iron powder in acidic media have been effective for analogous acetamide intermediates . Condensation reactions with cyanoacetic acid may require activating agents like EDCI or DCC to improve coupling efficiency. Purification via column chromatography or recrystallization is critical to isolate the target compound with >95% purity .

Q. How can structural characterization of this compound be systematically validated using spectroscopic techniques?

- Methodological Answer : Use a combination of -NMR, -NMR, and high-resolution mass spectrometry (HRMS) to confirm the molecular structure. For example, the piperidinyl moiety typically shows distinct proton signals at δ 1.4–2.8 ppm in -NMR, while the cyano group (C≡N) appears as a sharp singlet near 110–120 ppm in -NMR . FT-IR can validate functional groups, such as the C≡N stretch (~2200 cm) and amide C=O stretch (~1650 cm) .

Q. What solvent systems and chromatographic methods are recommended for purification?

- Methodological Answer : Polar aprotic solvents (e.g., DMF, DMSO) are suitable for reaction steps, while ethyl acetate/hexane or dichloromethane/methanol gradients are effective for column chromatography. Reverse-phase HPLC with a C18 column and acetonitrile/water mobile phase can resolve impurities for analytical validation .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT or molecular dynamics) predict the reactivity and stability of intermediates in the synthesis of this compound?

- Methodological Answer : Quantum chemical calculations (e.g., Gaussian or ORCA software) can model transition states and reaction pathways. For instance, density functional theory (DFT) at the B3LYP/6-31G(d) level has been used to optimize geometries and calculate activation energies for analogous acetamide derivatives, identifying rate-limiting steps such as cyclization or condensation . Molecular dynamics simulations can further assess solvent effects on reaction kinetics .

Q. What statistical experimental design (DoE) approaches are applicable to optimize reaction parameters while minimizing experimental runs?

- Methodological Answer : Use factorial designs (e.g., 2 or Box-Behnken) to evaluate the impact of variables like temperature, pH, and catalyst concentration. For example, a central composite design (CCD) was applied in similar studies to optimize reaction yield, with ANOVA used to identify significant factors (p < 0.05) . Response surface methodology (RSM) can model nonlinear relationships between variables and output .

Q. How can contradictory data in biological activity assays (e.g., IC50_{50}50 variability) be resolved?

- Methodological Answer : Perform dose-response curves in triplicate across multiple cell lines to account for biological variability. Use orthogonal assays (e.g., SPR for binding affinity vs. cellular viability assays) to cross-validate results. For instance, discrepancies in IC values may arise from differences in membrane permeability, which can be tested via logP measurements or PAMPA assays .

Q. What strategies mitigate side reactions (e.g., oxidation of the tetrahydrobenzothiophene ring) during synthesis?

- Methodological Answer : Introduce protecting groups (e.g., Boc for amines) or use inert atmospheres (N/Ar) to prevent oxidation. Catalytic systems like Pd/C under H can selectively reduce nitro groups without affecting the cyano moiety in analogous compounds .

Data Analysis and Validation

Q. How should researchers interpret conflicting crystallographic and spectroscopic data for this compound?

- Methodological Answer : Cross-reference X-ray crystallography data with NMR/IR results. For example, if crystallography indicates a planar amide bond but NMR suggests rotational restriction, consider dynamic effects (e.g., hindered rotation) that may not be captured in static crystal structures .

Q. What are the best practices for ensuring reproducibility in scaled-up synthesis?

- Methodological Answer : Document critical process parameters (CPPs) such as mixing speed, heating rate, and drying time. Use process analytical technology (PAT) tools like in-situ FT-IR to monitor reactions in real time. Pilot studies under cGMP-like conditions are recommended for batches >1 kg .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.